molecular formula C12H17NO2 B8515848 Ethyl[3-(2-aminoethyl)phenyl]acetate

Ethyl[3-(2-aminoethyl)phenyl]acetate

Cat. No.: B8515848
M. Wt: 207.27 g/mol
InChI Key: MTHIKBLUYVDMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl[3-(2-aminoethyl)phenyl]acetate is an ester derivative with a molecular weight of 207.27 g/mol and the molecular formula C12H17NO2 . Its structure features a phenyl ring substituted with a 2-aminoethyl group at the meta position and an ethyl ester moiety . The primary amine on the aminoethyl group confers nucleophilic reactivity, enabling further functionalization, while the ester group enhances solubility in organic solvents . This combination of features makes it a valuable building block in organic synthesis and chemical biology. This compound is often utilized as a precursor for the synthesis of bioactive molecules and in peptide synthesis . Its properties also make it a candidate for use in catalysis research . Researchers can leverage the reactivity of this compound to create more complex structures for various pharmaceutical and material science applications. For optimal shelf life, this product should be stored at -20°C in airtight containers to minimize potential hydrolysis or oxidation . Please note: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-[3-(2-aminoethyl)phenyl]acetate

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)9-11-5-3-4-10(8-11)6-7-13/h3-5,8H,2,6-7,9,13H2,1H3

InChI Key

MTHIKBLUYVDMTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC(=C1)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl[3-(2-aminoethyl)phenyl]acetate with structurally analogous esters, highlighting substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 2-phenylacetoacetate Phenyl, acetyl C₁₂H₁₄O₃ 206.2 Precursor for phenylacetone (amphetamine synthesis); oil form, ≥98% purity, stable at -20°C.
Ethyl 2-(4-(dimethylamino)phenyl)acetate 4-Dimethylaminophenyl C₁₂H₁₇NO₂ 207.3 Potential CNS applications due to tertiary amine; crystallographic data reported.
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate 3-Trifluoromethylphenyl C₁₁H₁₁F₃O₂ 248.2 Enhanced stability and lipophilicity from CF₃ group; used in agrochemicals.
Ethyl 2-(diethylamino)-2-phenylacetate Diethylamino, phenyl C₁₄H₂₁NO₂ 247.3 Chiral centers enable asymmetric synthesis; intermediates for analgesics or anticonvulsants.
Ethyl 2-(3-(benzyloxy)phenyl)acetate 3-Benzyloxyphenyl C₁₇H₁₈O₃ 270.3 Benzyl ether protects hydroxyl groups; used in peptide coupling reactions.
Ethyl 2-[4-(dimethylamino)phenyl]acetate 4-Dimethylaminophenyl C₁₂H₁₇NO₂ 207.3 Structural analog with confirmed crystallographic bond angles and torsional parameters.

Key Observations :

Substituent Effects: Aminoethyl vs. Dimethylamino: The primary amine in this compound offers higher reactivity in nucleophilic substitutions compared to the tertiary dimethylamino group in Ethyl 2-(4-(dimethylamino)phenyl)acetate . Electron-Withdrawing Groups (CF₃): Ethyl 2-(3-(trifluoromethyl)phenyl)acetate exhibits increased metabolic stability and lipophilicity, making it suitable for hydrophobic drug design . Benzyloxy Protection: Ethyl 2-(3-(benzyloxy)phenyl)acetate demonstrates the utility of protecting groups in multi-step syntheses .

Synthetic Utility: Ethyl 2-phenylacetoacetate is a key precursor in illicit drug synthesis, emphasizing regulatory scrutiny . Piperazine derivatives of ethyl phenylacetates (e.g., butyl 2-(4-(4-(2-aminoethyl)piperazin-1-yl)phenyl)acetate) highlight their role in creating bioactive molecules with modified pharmacokinetics .

Crystallographic Insights: Ethyl 2-(4-(dimethylamino)phenyl)acetate’s bond angles (e.g., N3—C23—H23A = 109.5°) and torsional parameters (C9—C10—C11—N3 = 179.62°) provide structural benchmarks for modeling similar compounds .

Preparation Methods

Alkylation and Transesterification

A primary route involves alkylation of phenolic precursors followed by esterification. For instance, 4-(2-aminoethyl)-2-methoxyphenol hydrochloride reacts with β-hydroxycarboxylic acid esters under solvent-free conditions at elevated temperatures (melting point +20°C to +100°C). The absence of solvent minimizes side reactions, with triethylamine serving as a base to deprotonate intermediates. Transesterification is facilitated by adjusting alcohol solvents, such as converting ethyl esters to butyl derivatives via reflux in butanol.

Condensation Reactions

A three-component condensation strategy, adapted from C-phenyl D-glucitol syntheses, enables efficient coupling of aryl bromides, aminoethylphenols, and acetate donors. Lithium reagents (e.g., n-BuLi) initiate nucleophilic attack on lactones or aldehydes, followed by trimethylsilyl protection of hydroxyl groups to prevent undesired side reactions. This method avoids column chromatography, favoring crystallization from 2-propanol for isolation.

One-Pot Synthesis

Recent advances demonstrate one-pot protocols combining alkylation, esterification, and purification. For example, 3-isopropylphenol undergoes bromination, methoxymethyl protection, and sequential lithiation to yield intermediates in a single reactor. The final step involves reductive amination with 2-bromoacetamide under basic conditions, achieving 70–80% yield.

Reaction Optimization Strategies

Solvent and Temperature Effects

Solvent-free conditions at temperatures slightly above the reaction mixture’s melting point (e.g., +50°C) enhance reaction rates and yields. Polar aprotic solvents like tetrahydrofuran (THF) improve solubility of aminoethyl intermediates during coupling steps. Elevated temperatures (reflux at +100°C) are critical for transesterification but require strict moisture control to prevent hydrolysis.

Catalysts and Bases

Triethylamine and potassium carbonate (K₂CO₃) are preferred bases for deprotonating phenolic hydroxyl groups and neutralizing HCl byproducts. Palladium on charcoal (10% Pd/C) catalyzes hydrogenation steps, selectively reducing nitriles to amines without over-reducing ester functionalities.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Crude products are typically extracted with ethyl acetate to separate organic phases from aqueous byproducts. Sequential washing with brine and sodium bisulfite removes residual acids and oxidizing agents.

Recrystallization

Recrystallization from methanol or ethyl acetate/hexane mixtures yields high-purity crystals (≥98% by HPLC). Slow cooling to 0°C promotes selective crystallization of the target compound over impurities.

Analytical Characterization

Spectroscopic Methods

¹H NMR confirms ester carbonyl resonance at δ 4.1–4.3 ppm and aromatic protons at δ 6.8–7.2 ppm. Mass spectrometry (MS) validates the molecular ion peak at m/z 207.27.

Chromatographic Purity Assessment

HPLC with C18 columns and acetonitrile/water gradients (70:30) resolves impurities to <0.1%. Retention times are typically 8–10 minutes under isocratic conditions.

Comparative Analysis of Synthesis Methods

Method Reactants Conditions Yield Purity
Solvent-free alkylation4-(2-Aminoethyl)-2-methoxyphenol, β-hydroxyester70°C, 3 hours85%97%
One-pot condensation3-Isopropylphenol, bromine, n-BuLi-78°C to reflux, 12 hours78%98%
Reductive amination2-Bromoacetamide, Pd/C, H₂40°C, 16 hours72%96%

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl[3-(2-aminoethyl)phenyl]acetate to ensure high yield and purity?

Methodological Answer:

  • Reaction Conditions : Use reflux conditions (e.g., chloroethane under reflux for 2 hours) and monitor progress via TLC .
  • Purification : Recrystallize from methanol to remove unreacted starting materials or by-products .
  • Alkylation : Employ bis(2-chloroethyl)ethylamine in the presence of K₂CO₃ for aminoethyl group introduction, ensuring transesterification (e.g., ethyl to butyl ester conversion) by adjusting alcohol solvents .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • Chromatography : TLC for reaction monitoring and HPLC for purity assessment (≥98%) .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm ester, aminoethyl, and phenyl group positions. Mass spectrometry (MS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallographica protocols) resolves stereochemistry .

Q. What are the recommended storage conditions and stability profiles for this compound to prevent degradation during research?

Methodological Answer:

  • Storage : Store at -20°C in airtight containers to minimize hydrolysis or oxidation .
  • Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions, monitored via HPLC .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between this compound and its structural analogs?

Methodological Answer:

  • Substituent Analysis : Compare analogs with trifluoromethyl, thiazole, or nitro groups to assess electronic effects on reactivity and bioactivity .
  • In Vitro Assays: Perform dose-response studies (e.g., anti-inflammatory activity via COX-2 inhibition) to quantify potency differences .
  • Molecular Modeling : Use docking simulations to predict binding affinity variations due to steric/electronic changes .

Q. What strategies are effective in modifying the ester or aminoethyl groups of this compound to enhance its pharmacological profile?

Methodological Answer:

  • Ester Modification : Replace ethyl with bulkier alkyl groups (e.g., butyl) to improve lipophilicity and metabolic stability .
  • Aminoethyl Functionalization : Introduce Boc-protected amines to prevent undesired side reactions during synthesis .
  • Fluorination : Incorporate trifluoromethyl groups (via electrophilic substitution) to enhance membrane permeability and target selectivity .

Q. How can computational chemistry tools be integrated into the study of this compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Predict binding modes with enzymes (e.g., acetyltransferases) using AutoDock Vina .
  • QSAR Models : Corolate substituent electronegativity or logP values with anti-inflammatory activity data .
  • MD Simulations : Simulate solvation effects and conformational stability over nanosecond timescales .

Q. In kinetic studies of this compound's reactions, how should experimental setups be designed to accurately model reaction mechanisms?

Methodological Answer:

  • Variable Control : Maintain consistent molar ratios (e.g., 1:1.5 PAc:EA) and temperatures (e.g., 393 K) .
  • Titration Methods : Use conductometric titration with 0.1 M HCl to quantify amine intermediates (e.g., 2-aminoethyl acetate) .
  • Kinetic Modeling : Apply pseudo-first-order approximations to resolve competing pathways (e.g., ester hydrolysis vs. amide formation) .

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